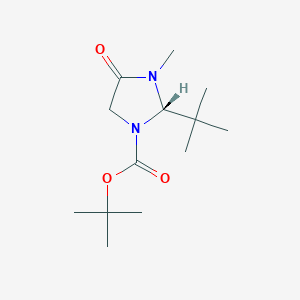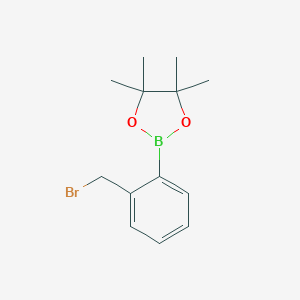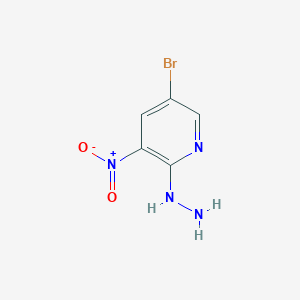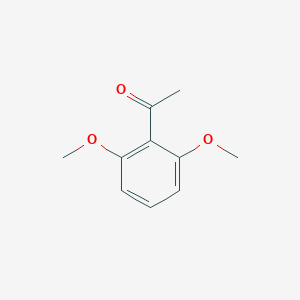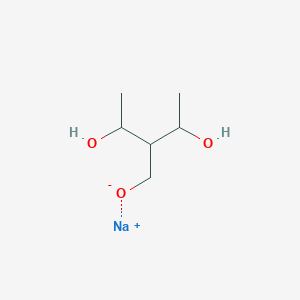
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt (HMPD) is a chemical compound that has been widely used in various scientific research studies. It is a white crystalline powder that is soluble in water and has a molecular weight of 202.17 g/mol. HMPD is also known as Trisodium Hydroxymethyl Aminomethane or Tris Base.
Mechanism Of Action
HMPD acts as a buffering agent by accepting or donating hydrogen ions (H+) to maintain a constant pH of a solution. It has a pKa of 8.1, which means that it can buffer solutions in the pH range of 7.0-9.2. HMPD can also bind to metal ions and form complexes, which can affect the stability and activity of enzymes and proteins.
Biochemical And Physiological Effects
HMPD has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with enzyme activity or protein stability. HMPD is also not metabolized by the body and is excreted unchanged in urine.
Advantages And Limitations For Lab Experiments
One advantage of using HMPD as a buffer solution is its ability to maintain a constant pH over a wide range of temperatures. It is also relatively inexpensive and easy to prepare. However, HMPD has some limitations. It is not suitable for buffers with a pH below 7.0 or above 9.2. It can also interfere with some enzymatic assays and may affect the solubility of some proteins.
Future Directions
There are several future directions for the use of HMPD in scientific research. One area of interest is the development of new buffer systems that can maintain a constant pH over a wider range of temperatures and pH values. Another area of interest is the use of HMPD as a stabilizer for proteins and enzymes in biotechnology applications. HMPD may also have potential therapeutic applications due to its ability to bind to metal ions and form complexes that can affect biological processes. Further research is needed to explore these potential applications of HMPD.
Conclusion:
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt is a widely used buffer solution in scientific research studies. It is synthesized by reacting formaldehyde with aminoethanol and then treating the resulting product with sodium hydroxide. HMPD acts as a buffering agent by accepting or donating hydrogen ions to maintain a constant pH of a solution. It has minimal effects on biochemical and physiological processes and is relatively inexpensive and easy to prepare. However, it has some limitations and further research is needed to explore its potential applications in biotechnology and therapeutics.
Synthesis Methods
HMPD is synthesized by reacting formaldehyde with aminoethanol and then treating the resulting product with sodium hydroxide. The overall reaction can be represented as follows:
H2CO + NH2CH2CH2OH + 3NaOH → Na3C4H7O6 + 3H2O
The resulting product is HMPD, which is a trisodium salt of hydroxymethylaminomethane.
Scientific Research Applications
HMPD has been widely used in scientific research studies as a buffer solution. It is commonly used in biochemistry, molecular biology, and other biological sciences. HMPD is used to maintain the pH of a solution at a constant level, which is essential for many biochemical reactions. It is also used as a stabilizer for enzymes and proteins, and as a component of electrophoresis buffers.
properties
CAS RN |
16993-67-2 |
|---|---|
Product Name |
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt |
Molecular Formula |
C6H13NaO3 |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
sodium;3-hydroxy-2-(1-hydroxyethyl)butan-1-olate |
InChI |
InChI=1S/C6H13O3.Na/c1-4(8)6(3-7)5(2)9;/h4-6,8-9H,3H2,1-2H3;/q-1;+1 |
InChI Key |
QJXWLMLYIHLEEP-UHFFFAOYSA-N |
SMILES |
CC(C(C[O-])C(C)O)O.[Na+] |
Canonical SMILES |
CC(C(C[O-])C(C)O)O.[Na+] |
Other CAS RN |
16993-67-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



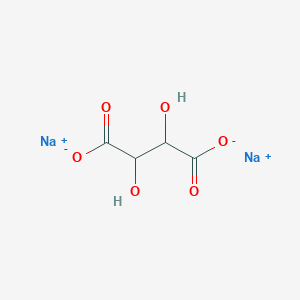
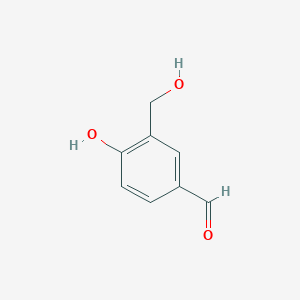
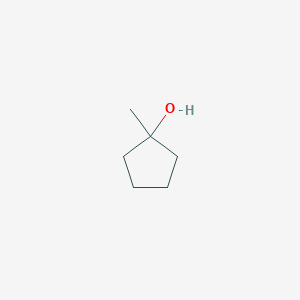
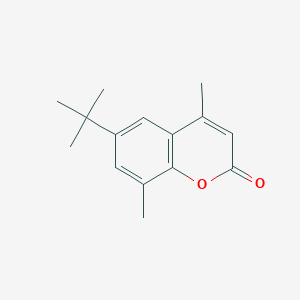

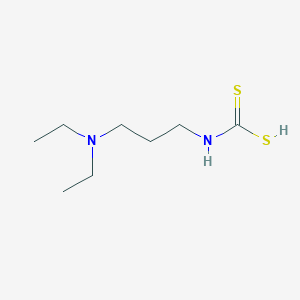
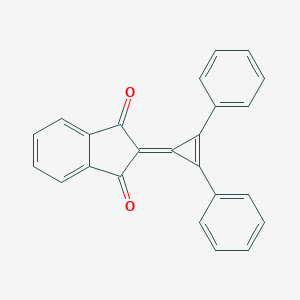
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)

